REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].C(N(C(C)C)C(C)C)C.[CH3:19][O:20][CH2:21]Cl>ClCCl>[CH3:19][O:20][CH2:21][O:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
214 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(C(C)C)C(C)C
|
Name
|
|
Quantity
|
68.4 mL
|
Type
|
reactant
|
Smiles
|
COCCl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
After stirring for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
an ice bath was removed
|
Type
|
STIRRING
|
Details
|
the mixture was continuously stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
The reaction solution was washed in turn with an aqueous 10% sodium hydroxide solution and 10% citric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled off under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COCOC=1C=C(C=O)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 81.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |